molecular formula C3H10ClN3O B1463606 N-(2-Hydroxyethyl)guanidine hydrochloride CAS No. 63885-25-6

N-(2-Hydroxyethyl)guanidine hydrochloride

Cat. No. B1463606
CAS RN: 63885-25-6
M. Wt: 139.58 g/mol
InChI Key: AGGLIVUFWZNXEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

The molecular formula of N-(2-Hydroxyethyl)guanidine hydrochloride is C3 H9 N3 O.HCl .


Chemical Reactions Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Physical And Chemical Properties Analysis

N-(2-Hydroxyethyl)guanidine hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits interesting properties that make it suitable for applications in various fields, including biomedicine, material science, and catalysis.

Scientific Research Applications

Virus Infectivity Inhibition

N-(2-Hydroxyethyl)guanidine hydrochloride, a guanidine derivative, has been studied for its potential in reducing the infectivity of viruses. In a study by Loddo, Ferrari, Brotzu, and Spanedda (1962), the impact of guanidine hydrochloride on polio viruses was explored, suggesting its possible role in antiviral research (Loddo et al., 1962).

DNA and RNA Isolation

Guanidine hydrochloride has been frequently used in the isolation of RNA and DNA from eukaryotic cells. Bowtell (1987) describes its effectiveness in the rapid isolation of chromosomal DNA from various tissues and cell lines, highlighting its significance in genetic research (Bowtell, 1987).

Isotope Ratio Measurements

The compound has also been utilized in measuring oxygen isotope ratios in biological fluids. Wong, Lee, and Klein (1987) demonstrated the use of guanidine hydrochloride in converting water in biological fluids to carbon dioxide for isotopic analysis, an important technique in biochemical studies (Wong et al., 1987).

Protein Folding Studies

In the context of protein research, guanidine hydrochloride has been used to investigate protein folding dynamics. Hagihara, Aimoto, Fink, and Goto (1993) found that guanidine hydrochloride at low concentrations can refold acid-unfolded proteins, contributing valuable insights into protein structure and function (Hagihara et al., 1993).

Chemical Synthesis

The synthesis of chemically modified guanidines has been explored for their potential as chiral superbases. Isobe, Fukuda, Yamaguchi, Seki, Tokunaga, and Ishikawa (2000) discussed the preparation of various guanidine derivatives, including those with 2-hydroxyethyl substituents, for applications in organic chemistry (Isobe et al., 2000).

Biochemical Analysis

Fish, Reynolds, and Tanford (1970) employed guanidine hydrochloride in gel chromatography for studying the conformations of proteins, underlining its utility in biochemical analysis (Fish et al., 1970).

Antimicrobial Activity

Research on polymeric guanidine and biguanidine salts, including their hydrochloride forms, has shown them to have effective antimicrobial properties. Zhang, Jiang, and Chen (1999) synthesized such polymers and demonstrated their biocidal capabilities (Zhang et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

Future Directions

The guanidine derivative N-{(7-(4,5-dihydro-1 H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2 H-imidazo[2,1-c][1,2,4]triazol-3(5 H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1 H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2 H-imidazo[2,1-c][1,2,4]triazol-3(5 H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

properties

IUPAC Name

2-(2-hydroxyethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGLIVUFWZNXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980716
Record name N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)guanidine hydrochloride

CAS RN

63885-25-6
Record name Guanidine, N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63885-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DH O'Donovan, C Muguruza, LF Callado… - European Journal of …, 2014 - Elsevier
Depression has been linked to a selective increase in the high affinity conformation of the α 2 -adrenergic autoreceptors (α2-ARs) in the human brain as well as to an overexpression of …
Number of citations: 12 www.sciencedirect.com
AJ Hirsh, BF Molino, J Zhang… - Journal of medicinal …, 2006 - ACS Publications
Amiloride (1), the prototypical epithelial sodium channel (ENaC) blocker, has been administered with limited success as aerosol therapy for improving pulmonary function in patients …
Number of citations: 100 pubs.acs.org

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